molecular formula C9H10ClNO3 B13735201 Methyl 3-amino-4-chloro-2-methoxybenzoate

Methyl 3-amino-4-chloro-2-methoxybenzoate

Cat. No.: B13735201
M. Wt: 215.63 g/mol
InChI Key: JTGPCLCYCXPXQO-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-chloro-2-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzoic acid and features a methoxy group, an amino group, and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-chloro-2-methoxybenzoate typically involves the esterification of 3-amino-4-chloro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-chloro-2-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives such as quinones.

    Reduction: Formation of reduced derivatives such as amines.

    Hydrolysis: Formation of 3-amino-4-chloro-2-methoxybenzoic acid.

Scientific Research Applications

Methyl 3-amino-4-chloro-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-chloro-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The methoxy group can also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-methoxybenzoate
  • Methyl 4-amino-2-methoxybenzoate
  • Methyl 3-amino-4-methoxybenzoate

Uniqueness

Methyl 3-amino-4-chloro-2-methoxybenzoate is unique due to the presence of both an amino group and a chloro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

methyl 3-amino-4-chloro-2-methoxybenzoate

InChI

InChI=1S/C9H10ClNO3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,11H2,1-2H3

InChI Key

JTGPCLCYCXPXQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1N)Cl)C(=O)OC

Origin of Product

United States

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